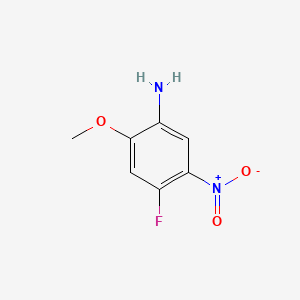

4-Fluoro-2-methoxy-5-nitroaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-fluoro-2-methoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSIGSQCZXQTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726363 | |

| Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075705-01-9 | |

| Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-methoxy-5-nitroaniline physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxy-5-nitroaniline is a key chemical intermediate with significant applications in the pharmaceutical industry. Its specific substitution pattern makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a precursor to targeted cancer therapies such as Osimertinib and Mereletinib.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its role in the synthesis of advanced pharmaceutical compounds.

Core Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a light yellow to brown crystalline powder.[3] It is sparingly soluble in water but shows good solubility in organic solvents.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂O₃ | [4] |

| Molecular Weight | 186.14 g/mol | [4] |

| Melting Point | 128.0 to 132.0 °C | [3] |

| Boiling Point | 354.8±37.0 °C (Predicted) | [5] |

| Appearance | Light yellow to Brown powder to crystal | [3] |

| CAS Number | 1075705-01-9 | [1][4] |

| IUPAC Name | This compound | [4] |

Spectral Data

¹H NMR (CDCl₃): δ 7.39 (d, J=7.2Hz, 1H), 6.63 (d, J=12.4Hz, 1H), 3.94 (s, 3H), 3.90 (broad, 2H)

Chemical Reactivity and Synthesis

This compound exhibits typical aromatic amine reactivity. The presence of both electron-donating (amino and methoxy) and electron-withdrawing (nitro and fluoro) groups on the benzene (B151609) ring influences its reactivity in various chemical transformations, including substitution and reduction reactions.[2]

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common synthetic routes.

Method 1: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide followed by deprotection

This is a multi-step synthesis that involves the protection of the amine group, followed by nitration and subsequent deprotection.

-

Step A: Acetylation of 4-fluoro-2-methoxyaniline (B49241). In a dry round bottom flask, 4-fluoro-2-methoxyaniline (380 g) is added to acetic acid (950 ml). The mixture is stirred at 25-30°C for 10-15 minutes. Acetic anhydride (B1165640) (439 g) is then slowly added over 1-2 hours, maintaining the temperature at 25-35°C. The reaction mixture is heated to 90°C and stirred for 3-5 hours. After cooling, the mixture is poured into water (1000 ml) and stirred for 1-2 hours. The resulting solid is filtered and washed with water to yield N-(4-fluoro-2-methoxyphenyl)acetamide.[6]

-

Step B: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide. In a dry round bottom flask, N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) is added to sulfuric acid (1025 ml) and the mixture is cooled to 0°C. Fuming nitric acid is added dropwise over 4-6 hours, maintaining the temperature between 0-5°C. The reaction is stirred at 0°C for 1-2 hours. The reaction mixture is then slowly poured into chilled water (3500 ml) and stirred for 1-2 hours. The precipitated solid is filtered, washed with water, and dried to give N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[6]

-

Step C: Deprotection to yield this compound. N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) is suspended in methanol (B129727) (400 ml) in a clean, dry round bottom flask. Hydrochloric acid is added at 25-35°C, and the mixture is heated to reflux for 3-5 hours. The solvent is distilled off under vacuum, and the residue is cooled. Water is added, and the pH is adjusted to 9.0 with NaOH solution. The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from petroleum ether to afford this compound.[6]

Method 2: Direct Nitration of 4-fluoro-2-methoxyaniline

A more direct approach involves the nitration of 4-fluoro-2-methoxyaniline.

-

Procedure: 4-FLUORO-2-METHOXYANILINE (551 mg, 3.90 mmol) is dissolved in dichloromethane (B109758) (39.0 mL). The solution is cooled in an ice bath, and concentrated sulfuric acid (1.85 mL) is added dropwise with stirring. Subsequently, concentrated nitric acid (267 μL, 5.85 mmol) is added dropwise. The reaction is stirred for 3 hours under ice-cooling. A saturated aqueous solution of sodium bicarbonate is then added until the pH reaches 8. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over sodium sulfate. The solvent is removed under reduced pressure to yield this compound (675 mg, 93% yield).[5][7]

Role in Pharmaceutical Synthesis

This compound is a critical starting material for the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[6]

The synthetic pathway to Osimertinib involves the reaction of this compound with a substituted pyrimidine. A key step is the formation of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine.

Experimental Protocol for a Key Synthetic Step

Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine

-

Procedure: In a 2L three-necked flask, 2-pentanol (B3026449) (1000 mL), 3-(2-chloropyrimidin-4-yl)-1-methylindole (50 g), this compound (42 g), and p-toluenesulfonic acid (3.54 g) are combined at room temperature. The reaction mixture is heated to 80°C and stirred for 6 hours. After the reaction is complete, the mixture is cooled to 25-28°C, and the solid product is collected by filtration. The filter cake is washed with preheated 2-pentanol (50°C). The resulting solid is dried in a vacuum oven to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine as a yellow solid (80.1 g, 99.0% yield).[8]

Visualizations

Synthesis Workflow of this compound (Method 1)

Caption: Workflow for the synthesis of this compound via protection, nitration, and deprotection.

Reaction Pathway to Osimertinib Intermediate

Caption: Key reaction step in the synthesis of an Osimertinib intermediate.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound 1075705-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sfdchem.com [sfdchem.com]

- 6. WO2018207120A1 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 7. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 8. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]

An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Fluoro-2-methoxy-5-nitroaniline, a key intermediate in the pharmaceutical industry.

Molecular Structure and Properties

This compound is a substituted aniline (B41778) with the chemical formula C₇H₇FN₂O₃. It presents as a yellow to brown solid and is utilized as a reagent in the synthesis of various compounds, notably in the preparation of the anticancer agent Mereletinib.[1][2][3]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1075705-01-9 | ChemicalBook, Synquest Labs |

| Molecular Formula | C₇H₇FN₂O₃ | MedchemExpress, Pharmaffiliates |

| Molecular Weight | 186.14 g/mol | MedchemExpress, Pharmaffiliates |

| SMILES | COC1=CC(=C(C=C1N)--INVALID-LINK--[O-])F | PubChem |

| InChI | InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | PubChem |

Below is a 2D representation of the molecular structure of this compound, generated using the DOT language.

Figure 1. 2D Molecular Structure of this compound

Experimental Data

Spectroscopic Data

While detailed experimental parameters are not publicly available, ¹H NMR and HPLC data are referenced in certificates of analysis for commercially available this compound. The ¹H NMR spectrum is stated to be consistent with the expected structure, and HPLC analysis indicates a purity of over 99%.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are two detailed protocols.

Protocol 1: Nitration of 4-Fluoro-2-methoxyaniline (B49241)

This protocol involves the direct nitration of 4-fluoro-2-methoxyaniline.

-

Materials:

-

4-Fluoro-2-methoxyaniline

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid (approx. 4.7 eq) dropwise with stirring.

-

Add concentrated nitric acid (1.5 eq) dropwise to the cooled solution.

-

Continue stirring the reaction mixture in the ice bath for 3 hours.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH reaches 8.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by a wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

-

Protocol 2: Synthesis from N-acetylated Precursor

This method involves the protection of the aniline, followed by nitration and deprotection.

-

Materials:

-

N-(4-fluoro-2-methoxyphenyl)acetamide

-

Methanol (CH₃OH)

-

Hydrochloric Acid (HCl)

-

-

Procedure:

-

Suspend N-(4-fluoro-2-methoxyphenyl)acetamide in methanol.

-

Add hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours.

-

Distill off the solvent completely under vacuum.

-

Cool the residue to 10°C and stir for 2-3 hours to facilitate precipitation.

-

Isolate the solid product by filtration.

-

Logical Relationships in Synthesis

The synthesis of this compound often serves as a crucial step in the multi-step synthesis of more complex pharmaceutical compounds. The logical workflow for its synthesis and subsequent use is depicted below.

Figure 2. Synthetic workflow for this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Fluoro-2-methoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Fluoro-2-methoxy-5-nitroaniline (CAS No: 1075705-01-9), a key intermediate in the synthesis of various pharmaceutical compounds, notably Mereletinib, a potent kinase inhibitor used in cancer treatment.[1] Adherence to strict safety protocols is paramount when working with this chemical to mitigate potential health risks and ensure a safe laboratory environment.

Physicochemical and Hazard Profile

This compound is a solid, light yellow to brown crystalline powder. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695) and acetone.[1] A summary of its key identifiers and properties is provided below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1075705-01-9 |

| Molecular Formula | C7H7FN2O3 |

| Molecular Weight | 186.14 g/mol |

| Physical Form | Light yellow to Brown powder/crystal |

| Storage Temperature | Refrigerator |

Source: PubChem, Sigma-Aldrich, TCI[2]

The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |

Source: PubChem, ChemicalBook, TCI[2][3]

GHS Hazard Communication

Consistent with its GHS classification, this compound is associated with the following pictograms and signal word:

| Pictogram | Signal Word |

| GHS07 (Exclamation Mark), GHS08 (Health Hazard) | Warning |

Source: Sigma-Aldrich, ChemicalBook[3]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure operator safety, the following engineering controls and personal protective equipment are mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

-

Ensure safety showers and eyewash stations are readily accessible.[4]

Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4][5] |

| Skin Protection | Chemical-impermeable gloves and fire/flame resistant and impervious clothing.[3][5] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][5] |

Safe Handling and Storage Protocol

A logical workflow for the safe handling and storage of this compound is depicted below. This workflow is essential to prevent accidental exposure and maintain the integrity of the compound.

Caption: Workflow for Safe Handling and Storage.

Handling Procedures

-

Always handle the compound in a well-ventilated place.[3]

-

Wear suitable protective clothing, including gloves and eye protection.[1][3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools to prevent ignition.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3][4]

-

Do not eat, drink, or smoke when using this product.[3]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep away from sources of heat, flames, and incompatible materials such as acids, strong oxidizing agents, strong bases, acid anhydrides, acid chlorides, and chloroformates.[1][4]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[3][4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Evacuate personnel to safe areas.[3][4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[3]

-

Containment and Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[3]

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][6] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]

Experimental Protocols

While this guide focuses on safety and handling, it is important to note that this compound is primarily used as a reagent in chemical synthesis. One documented synthetic application is in the preparation of the anticancer drug Mereletinib.[8] A patented process describes the nitration of N-protected-4-fluoro-2-methoxyaniline to produce an intermediate that is then deprotected to yield this compound.[9] Researchers using this compound should consult relevant literature for specific experimental protocols related to their intended application.

The logical flow for a chemical spill response is outlined in the diagram below.

Caption: Chemical Spill Response Workflow.

Conclusion

This compound is a valuable chemical intermediate with significant applications in drug development. However, its hazardous properties necessitate strict adherence to the safety and handling precautions outlined in this guide. By implementing proper engineering controls, utilizing appropriate personal protective equipment, and following established protocols for handling, storage, and emergency response, researchers can work safely with this compound and minimize potential risks. Always consult the most up-to-date Safety Data Sheet before use.[1]

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. This compound | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1075705-01-9 Name: this compound [xixisys.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 1075705-01-9 [chemicalbook.com]

- 9. WO2018207120A1 - A process for the preparation of this compound - Google Patents [patents.google.com]

4-Fluoro-2-methoxy-5-nitroaniline material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Fluoro-2-methoxy-5-nitroaniline, a key intermediate in the synthesis of various active pharmaceutical ingredients. The information is compiled from various safety data sheets and chemical suppliers, offering a detailed resource for laboratory and research applications.

Chemical and Physical Properties

This compound is a solid, crystalline powder, with its color ranging from pale yellow to yellow-red and orange-red.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695) and acetone.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FN₂O₃ | [3][4] |

| Molecular Weight | 186.14 g/mol | [3][4] |

| Appearance | Crystal - Powder / Pale yellow - Yellow red - Orange - Red | |

| Melting Point | 128.0 to 132.0 °C | |

| Boiling Point | 354.8 ± 37.0 °C (Predicted) | |

| Density | 1.412 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | 0.52 g/L (25 °C) | [5] |

| Storage Temperature | Refrigerator, under inert gas (nitrogen or Argon) at 2–8 °C |

Hazard Identification and Safety

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[4][6]

GHS Hazard Classification: [4]

-

Acute Toxicity, Oral: Category 4

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects.

Signal Word: Warning[6]

Pictograms:

-

GHS07 (Exclamation Mark)

-

GHS08 (Health Hazard)

Handling and Storage

Precautions for Safe Handling:

-

Handle in a well-ventilated place.[6]

-

Wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Avoid contact with skin and eyes.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge steam.[6]

-

Do not eat, drink, or smoke when using this product.

Conditions for Safe Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store locked up.

-

Store apart from foodstuff containers or incompatible materials.[6]

First Aid Measures

| Exposure Route | First Aid Measures |

| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |

| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| In Case of Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two detailed protocols.

Method 1: Nitration of 4-Fluoro-2-methoxyaniline (B49241)

This method involves the direct nitration of 4-fluoro-2-methoxyaniline using concentrated nitric and sulfuric acids.

-

Materials:

-

4-Fluoro-2-methoxyaniline (551 mg, 3.90 mmol)

-

Dichloromethane (B109758) (39.0 mL)

-

Concentrated sulfuric acid (1.85 mL)

-

Concentrated nitric acid (267 μL, 5.85 mmol)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine

-

Sodium sulfate (B86663)

-

-

Procedure:

-

Dissolve 4-fluoro-2-methoxyaniline in dichloromethane in a flask.

-

Under ice-cooling and with stirring, add concentrated sulfuric acid dropwise.

-

Subsequently, add concentrated nitric acid dropwise.

-

Stir the reaction mixture for 3 hours under ice-cooling.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH reaches 8.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by saturated brine.

-

Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the product.

-

Yield: 675 mg (93%)[7]

-

Method 2: Protection-Nitration-Deprotection Sequence

This multi-step synthesis involves the protection of the aniline, followed by nitration and subsequent deprotection.

-

Step A: Acetamide Protection

-

Add 4-fluoro-2-methoxyaniline (380 g) to acetic acid (950 ml) in a dry round bottom flask and stir for 10-15 minutes at 25-30°C.

-

Slowly add acetic anhydride (B1165640) (439 g) to the reaction mass at 25-35°C over 1.0-2.0 hours.

-

Heat the reaction mass to 90°C and stir for 3.0-5.0 hours.

-

Decompose the reaction mass in water (1000 ml) and stir at 25-30°C for 1.0-2.0 hours.

-

Filter the solid, wash with water, and extract with ethyl acetate.

-

-

Step B: Nitration

-

Add N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) to sulfuric acid (1025 ml) in a dry round bottom flask and cool to 0°C.

-

Add fuming nitric acid to the reaction mass at 0-5°C over 4-6 hours and stir at 0°C for 1.0-2.0 hours.

-

Slowly decompose the reaction mass into chilled water (3500 ml) and stir for 1.0-2.0 hours.

-

Filter the solid, wash with water, and dry.

-

-

Step C: Deprotection

-

Add N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) to methanol (B129727) (400 ml) in a clean and dry round bottom flask.

-

Add hydrochloric acid to the reaction mass at 25-35°C.

-

Heat the reaction mass to reflux and stir for 3.0-5.0 hours.

-

Distill out the solvent completely under vacuum and cool the reaction mass to 10°C.

-

Filter the solid, add water, and adjust the pH to 9.0 with NaOH solution.

-

Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.

-

Distill the solvent under vacuum, add petroleum ether to the residue, cool, and stir to precipitate the product.

-

Filter, wash with petroleum ether, and dry to obtain the final product.

-

Logical Relationships and Workflows

The synthesis of this compound is a critical step in the production of advanced pharmaceutical compounds. Its role as a key intermediate highlights its importance in multi-step organic synthesis.

References

- 1. This compound(1075705-01-9) 1H NMR spectrum [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. This compound | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 1075705-01-9 [chemicalbook.com]

Unveiling the Hazard Profile of 4-Fluoro-2-methoxy-5-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential hazards associated with exposure to 4-Fluoro-2-methoxy-5-nitroaniline, a key intermediate in pharmaceutical synthesis. While specific quantitative toxicological data for this compound remains limited in publicly accessible literature, this guide synthesizes available safety information, GHS classifications, and toxicological data from structurally related nitroaniline compounds to offer a robust assessment of its potential risks. This document is intended to inform safe handling procedures, risk assessment strategies, and to underscore the importance of appropriate personal protective equipment and engineering controls in a research and development setting.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements, indicating its potential to cause significant health effects upon exposure.[1][2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1][2] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

Signal Word: Warning

Toxicological Profile

Acute Toxicity (Oral)

The classification of this compound as "Harmful if swallowed" (Acute Toxicity, Category 4) suggests an oral LD50 value is likely to be in the range of 300 to 2000 mg/kg body weight for rats. For comparison, the oral LD50 value for 2-nitroaniline (B44862) in rats is reported as 1838 mg/kg.[6] Studies on p-nitroaniline in mice showed that a dose of 1000 mg/kg resulted in death within 4 days.[7]

Skin and Eye Irritation

The compound is classified as a skin and eye irritant.[1][2] Contact with the skin is likely to cause redness, itching, and inflammation. Ocular exposure may result in significant irritation, pain, and potential damage to the cornea or other eye structures. The irritant effects are a common characteristic of nitroaniline derivatives.

Respiratory Irritation

Inhalation of dust or aerosols of this compound may cause irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation of the mucous membranes.[1][2]

Mutagenicity

There is a concern that this compound is "suspected of causing genetic defects." This is a significant hazard for researchers and professionals handling the compound. In vitro mutagenicity assays on other nitroanilines have shown mixed results, with some demonstrating mutagenic potential in bacterial reverse mutation assays (Ames test), particularly with metabolic activation.[5] For instance, 2-Methoxy-4-nitroaniline (B147289) induced significant increases in mutant colonies in Salmonella typhimurium strains TA100 and TA98, both with and without metabolic activation.[8]

Systemic Effects

A critical hazard associated with many nitroaniline compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[4][5] This can lead to cyanosis, headache, dizziness, and in severe cases, can be life-threatening. While not explicitly stated in the GHS classification for this specific compound, it is a known risk for the chemical class.

Experimental Protocols for Hazard Assessment

The hazard classifications for chemical compounds like this compound are typically determined through a series of standardized toxicological tests, often following OECD (Organisation for Economic Co-operation and Development) guidelines. The following are summaries of the likely methodologies that would be employed.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

-

Principle: This method uses a stepwise procedure with a small number of animals per step to determine the acute oral toxicity. The outcome of one step determines the dosage for the next.

-

Procedure: A starting dose is administered to a group of three fasted female rats. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. If no mortality occurs, the next higher dose is used in another group of three animals. If mortality is observed, the test is repeated with a lower dose.

-

Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories based on the observed mortality at different dose levels.

Skin Irritation - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

-

Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Procedure: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a single albino rabbit. The patch is covered with a gauze dressing for 4 hours. After the exposure period, the substance is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified as an irritant or non-irritant based on the mean scores.

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

-

Principle: This guideline describes a procedure to assess the potential of a substance to cause reversible or irreversible damage to the eye.

-

Procedure: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated and serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Endpoint: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the observed effects. In vitro alternatives like the Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) are also used to reduce animal testing.[9][10][11][12][13]

Mutagenicity - OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

-

Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a substance to cause reverse mutations, restoring the ability of the bacteria to grow in an amino acid-deficient medium.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Workflow and Logical Relationships

The assessment of chemical hazards follows a structured workflow, from initial characterization to risk management. The following diagram illustrates a typical process for evaluating the potential hazards of a new chemical entity in a drug development setting.

Caption: Chemical Hazard Assessment Workflow.

Safe Handling and Exposure Control

Given the identified hazards, stringent safety precautions are mandatory when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are essential.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate filter cartridge should be used.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Spill and Waste Management: Spills should be cleaned up promptly using appropriate absorbent materials, and all waste should be disposed of as hazardous chemical waste in accordance with local regulations.

Conclusion

This compound presents multiple potential health hazards, including acute oral toxicity, skin and eye irritation, respiratory irritation, and suspected mutagenicity. While specific quantitative toxicological data for this compound is not widely available, information from structurally related nitroanilines suggests a potential for systemic toxicity, including methemoglobinemia. Professionals in research and drug development must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to mitigate the risks associated with exposure. Further toxicological studies on this compound are warranted to fully characterize its hazard profile and establish definitive safe exposure limits.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of a modified HET-CAM assay as a screening test for eye irritancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Pivotal Role of 4-Fluoro-2-methoxy-5-nitroaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methoxy-5-nitroaniline has emerged as a critical starting material in the synthesis of highly targeted anti-cancer therapies. Its unique substitution pattern of electron-withdrawing and -donating groups on an aniline (B41778) scaffold makes it a versatile building block for constructing complex heterocyclic compounds with significant pharmacological activity. This technical guide provides an in-depth analysis of the role of this compound in the development of key oncology drugs, with a focus on the epidermal growth factor receptor (EGFR) inhibitor Osimertinib and the fibroblast growth factor receptor (FGFR) inhibitor Mereletinib. Detailed synthetic protocols, quantitative biological data, and mechanistic insights into their respective signaling pathways are presented to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction

The landscape of cancer treatment has been revolutionized by the development of targeted therapies that selectively inhibit specific molecular pathways driving tumorigenesis. A key component in the synthesis of several of these advanced therapeutics is the chemical intermediate this compound. This compound, with the molecular formula C₇H₇FN₂O₃, serves as a crucial scaffold for the elaboration of potent and selective kinase inhibitors. Its strategic placement of a fluorine atom, a methoxy (B1213986) group, and a nitro group on the aniline ring allows for sequential and regioselective chemical modifications, ultimately leading to the final active pharmaceutical ingredients (APIs). This guide will explore the journey of this compound from a simple chemical intermediate to a cornerstone in the synthesis of life-saving medications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in multi-step organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₇FN₂O₃ | [1] |

| Molecular Weight | 186.14 g/mol | [1] |

| CAS Number | 1075705-01-9 | [1] |

| Appearance | Yellow to orange crystalline powder | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone; sparingly soluble in water. | |

| Melting Point | 145-149 °C |

Application in the Synthesis of Osimertinib (EGFR Inhibitor)

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that has demonstrated remarkable efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, including the T790M resistance mutation. This compound is a key starting material in the multi-step synthesis of this life-saving drug.

EGFR Signaling Pathway and Mechanism of Action of Osimertinib

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[2] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, resulting in uncontrolled cell division.[2] First and second-generation EGFR inhibitors, while initially effective, often lead to the development of resistance, most commonly through the T790M "gatekeeper" mutation. Osimertinib was specifically designed to overcome this resistance mechanism by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of EGFR, thereby irreversibly inhibiting its activity.[3] This targeted inhibition blocks downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, leading to apoptosis of cancer cells.

Experimental Workflow for Osimertinib Synthesis

The synthesis of Osimertinib from this compound is a multi-step process that involves the sequential formation of key intermediates. The general workflow is depicted below.

References

Methodological & Application

Application Notes and Protocols: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, a key reaction in the synthesis of various pharmaceutical intermediates. The procedure outlines the preparation of the starting material and its subsequent nitration to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Data Presentation

The following tables summarize the quantitative data for the key steps in this synthesis.

Table 1: Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide

| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Yield (%) |

| 4-fluoro-2-methoxyaniline (B49241) | C₇H₈FNO | 141.14 | 380 g | 2.69 | |

| Acetic Anhydride (B1165640) | C₄H₆O₃ | 102.09 | 439 g | 4.30 | |

| Acetic Acid | C₂H₄O₂ | 60.05 | 950 ml | - | |

| Product | C₉H₁₀FNO₂ | 183.18 | 410 g | 2.24 | 83.13 |

Table 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide

| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Yield (%) |

| N-(4-fluoro-2-methoxyphenyl)acetamide | C₉H₁₀FNO₂ | 183.18 | 410 g | 2.24 | |

| Sulfuric Acid | H₂SO₄ | 98.08 | 1025 ml | - | |

| Fuming Nitric Acid | HNO₃ | 63.01 | - | - | |

| Product | C₉H₉FN₂O₄ | 228.18 | 400 g | 1.75 | 78.30 |

Experimental Protocols

The following protocols are adapted from a patented, large-scale synthesis and provide a detailed methodology for the preparation of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Step 1: Preparation of N-(4-fluoro-2-methoxyphenyl)acetamide

This step involves the acetylation of 4-fluoro-2-methoxyaniline.

Materials:

-

4-fluoro-2-methoxyaniline (380 g)

-

Acetic acid (950 ml)

-

Acetic anhydride (439 g)

-

Water

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Dry round bottom flask

Procedure:

-

To a dry round bottom flask, add acetic acid (950 ml) and 4-fluoro-2-methoxyaniline (380 g).

-

Stir the reaction mass at 25-30°C for 10-15 minutes.

-

Slowly add acetic anhydride (439 g) to the reaction mass at 25-35°C over a period of 1.0-2.0 hours.

-

Heat the reaction mass to 90°C and stir at the same temperature for 3.0-5.0 hours.

-

Decompose the reaction mass in water (1000 ml) and stir at 25-30°C for 1.0-2.0 hours.

-

Filter the solid and wash with water (300 ml).

-

Extract the reaction mass with ethyl acetate (2000 ml).

-

The solvent is distilled out under vacuum.

-

Add petroleum ether (500 ml) to the residue, cool to below 10°C, and stir for 30 minutes.

-

Filter the solid and wash with petroleum ether (150 ml).

-

Dry the solid at 50-60°C for 3-5 hours to yield N-(4-fluoro-2-methoxyphenyl)acetamide (Yield - 410 g; 83.13%).[1]

Step 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide

This step describes the nitration of the previously synthesized acetamide.

Materials:

-

N-(4-fluoro-2-methoxyphenyl)acetamide (410 g)

-

Sulfuric acid (1025 ml)

-

Fuming nitric acid

-

Chilled water

-

Dry round bottom flask

Procedure:

-

In a dry round bottom flask, add sulfuric acid (1025 ml) and N-(4-fluoro-2-methoxyphenyl)acetamide (410 g).

-

Cool the reaction mass to 0°C.

-

Add fuming nitric acid to the reaction mass at 0-5°C over 4-6 hours and stir at 0°C for 1.0-2.0 hours.

-

Slowly decompose the reaction mass into chilled water (3500 ml).

-

Stir the reaction mass for 1.0 - 2.0 hours.

-

Stir the reaction mass at 25-35°C for 3.0 hours.

-

Filter the solid, wash with water (1000 ml), and dry at 50-60°C for 3-5 hours to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (Yield - 400 g; 78.30%).[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Reaction Mechanism

Caption: Electrophilic aromatic substitution mechanism for the nitration reaction.

References

Application Notes and Protocols: Synthesis of Mereletinib Utilizing 4-Fluoro-2-methoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mereletinib (Osimertinib, AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3][4] A critical starting material in the synthesis of this potent therapeutic agent is 4-Fluoro-2-methoxy-5-nitroaniline.[5][6][7][8] This document provides detailed application notes and experimental protocols for the synthesis of Mereletinib, with a particular focus on the utilization of this compound. It also outlines the mechanism of action of Mereletinib and the relevant signaling pathways.

Introduction

This compound is a key building block in the chemical synthesis of Mereletinib.[5][6][7][8] Its unique substitution pattern, featuring a fluorine atom, a methoxy (B1213986) group, and a nitro group on an aniline (B41778) backbone, makes it an ideal precursor for constructing the complex molecular architecture of Mereletinib.[5][6] This intermediate allows for the sequential introduction of other essential functionalities required for the drug's activity. The synthesis of Mereletinib involves a multi-step process where this compound undergoes a series of transformations to ultimately yield the final active pharmaceutical ingredient (API).

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this key intermediate is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C7H7FN2O3 | [5] |

| Molecular Weight | 186.14 g/mol | [5][7] |

| Appearance | White solid | [5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone. | [5] |

| CAS Number | 1075705-01-9 | [7][9] |

Synthesis of this compound

A common method for the preparation of this compound involves the nitration of 4-Fluoro-2-methoxyaniline.

Experimental Protocol:

-

Dissolve 4-Fluoro-2-methoxyaniline (1.0 equivalent) in dichloromethane.

-

Under ice-cooling, slowly add concentrated sulfuric acid.

-

Add concentrated nitric acid dropwise while maintaining the low temperature.

-

Stir the reaction mixture for 3 hours under ice-cooling.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 8.

-

Separate the organic layer, wash it with saturated aqueous sodium bicarbonate solution and then with saturated brine.

-

Dry the organic layer over sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain this compound.

A reported yield for this reaction is approximately 93%.[6][10]

Synthesis of Mereletinib from this compound

The following is a representative synthetic pathway for the production of Mereletinib starting from this compound.

Experimental Workflow

Caption: Synthetic workflow for Mereletinib.

Experimental Protocols:

Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine [11]

-

A mixture of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), this compound (1.0 eq), and methanesulfonic acid (1.2 eq) in 1,4-dioxane (B91453) is heated to 80°C and stirred for 5 hours.

-

After cooling, N,N-Diisopropylethylamine (DIPEA) (2.2 eq) is added.

-

The resulting mixture is filtered and dried under vacuum.

-

Yield: Approximately 89.7%[11]

-

Step 2: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine [11]

-

A mixture of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (1.0 eq), N,N,N'-trimethyl-1,2-ethanediamine (1.3 eq), and DIPEA (1.3 eq) in N,N-Dimethylacetamide (DMAc) is heated to 80°C and stirred for 5 hours.

-

An aqueous solution of NaOH is added.

-

The resulting mixture is filtered and dried under vacuum.

-

Yield: Approximately 97.4%[11]

-

Step 3: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine [12][13]

-

The nitro compound from the previous step is dissolved in methanol.

-

Palladium on carbon (Pd/C) is added as a catalyst.

-

The mixture is subjected to hydrogenation (H2) for 2 hours.

Step 4: Synthesis of Mereletinib (N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide) [12][13]

-

The triamine product from the reduction step is dissolved in tetrahydrofuran (B95107) (THF).

-

Triethylamine (TEA) is added to the solution.

-

The mixture is cooled to 0°C, and acryloyl chloride is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 3 hours.

Quantitative Data Summary

| Step | Product | Starting Materials | Key Reagents | Solvent | Yield |

| 1 | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine | This compound, 3-(2-Chloro-4-pyrimidinyl)-1-methyl-1H-indole | Methanesulfonic acid, DIPEA | 1,4-Dioxane | ~90%[11] |

| 2 | N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine | Product from Step 1, N,N,N'-trimethyl-1,2-ethanediamine | DIPEA | DMAc | ~97%[11] |

| 3 | N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine | Product from Step 2 | H2, Pd/C | Methanol | Quantitative[12][13] |

| 4 | Mereletinib (Osimertinib) | Product from Step 3, Acryloyl chloride | TEA | THF | ~87%[12][13] |

Mechanism of Action of Mereletinib

Mereletinib is an irreversible inhibitor of EGFR, targeting both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1][3][14] The drug covalently binds to the cysteine-797 residue in the ATP-binding site of the mutant EGFR.[3] This binding blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][14] A key advantage of Mereletinib is its selectivity for mutant EGFR over wild-type EGFR, which helps in reducing side effects associated with the inhibition of normal EGFR activity in healthy tissues.[3]

EGFR Signaling Pathway

Caption: Mereletinib's inhibition of the EGFR signaling pathway.

Conclusion

This compound is an indispensable intermediate in the synthesis of Mereletinib. The protocols outlined in this document provide a framework for the laboratory-scale synthesis of this important anticancer drug. A thorough understanding of the reaction conditions and the mechanism of action is vital for researchers and professionals involved in the development of targeted cancer therapies.

References

- 1. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 4. What is Osimertinib mesylate used for? [synapse.patsnap.com]

- 5. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Cas 1075705-01-9,this compound | lookchem [lookchem.com]

- 7. apicule.com [apicule.com]

- 8. WO2018207120A1 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 9. This compound- Osimertinib-江苏宏尔瑞新材料有限公司 [hongruichemical.com]

- 10. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 11. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

Application Notes and Protocols: 4-Fluoro-2-methoxy-5-nitroaniline as a Key Intermediate in the Synthesis of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Osimertinib (B560133) (marketed as Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M mutations. The efficient and scalable synthesis of Osimertinib is a critical aspect of its production, relying on the strategic use of key chemical intermediates. Among these, 4-Fluoro-2-methoxy-5-nitroaniline serves as a crucial starting material for constructing the core structure of the drug.

This document provides detailed application notes and experimental protocols for the synthesis of Osimertinib, focusing on the utilization of this compound.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a foundational step in the overall production of Osimertinib. One common method involves the nitration of 4-fluoro-2-methoxyaniline. An alternative patented method starts from 3-fluoroanisole (B32098), which undergoes dinitration followed by a selective reduction.

Protocol 1: Synthesis of this compound from 3-Fluoroanisole

This protocol is based on a two-step process involving dinitration and subsequent selective reduction.

Step A: Preparation of 3-Fluoro-4,6-dinitroanisole

-

In a 1L reaction flask, add 792g of 98% concentrated sulfuric acid.

-

Under stirring, add 160g of 3-fluoroanisole in batches.

-

Cool the mixture to a temperature between -10°C and -5°C.

-

While maintaining the temperature between -10°C and 0°C, slowly add 183g of 98% concentrated nitric acid.

-

After the addition is complete, stir for an additional 10 minutes.

-

Allow the reaction mixture to warm to room temperature (20-25°C) and continue stirring for 3 hours.[1]

-

Slowly pour the reaction mixture into 1500mL of ice water, ensuring the temperature remains below 20°C.

-

Warm the resulting mixture to 30-35°C and stir for 3 hours.[1]

-

Filter the precipitate, wash the filter cake with water, and dry to obtain 3-fluoro-4,6-dinitroanisole.[1]

Step B: Preparation of this compound

-

To a 1L reaction flask, add 300mL of water.

-

Add 60g of the 3-fluoro-4,6-dinitroanisole prepared in the previous step.

-

Add an alkaline solution and heat the mixture.

-

Add a weak reducing agent in batches while maintaining the temperature.

-

Stir the reaction until completion, monitoring via thin-layer chromatography (TLC).

-

Filter the crude product, wash, and recrystallize from methanol (B129727) to obtain pure this compound.

Quantitative Data for Intermediate Synthesis

| Parameter | Value | Reference |

| Starting Material | 3-Fluoroanisole | [1] |

| Reagents (Step A) | Conc. H₂SO₄, Conc. HNO₃ | [1] |

| Temperature (Step A) | -10°C to 25°C | [1] |

| Reaction Time (Step A) | ~3.5 hours | [1] |

| Intermediate | 3-Fluoro-4,6-dinitroanisole | [1] |

| Purity (Intermediate) | 98.5% | [1] |

| Yield (Intermediate) | 90% | [1] |

| Final Product | This compound | [1] |

Synthesis of Osimertinib from this compound

The conversion of this compound to Osimertinib is a multi-step process. A widely adopted convergent synthesis route improves efficiency and overall yield.[2][3]

Caption: Overall synthetic pathway from the key intermediate to Osimertinib.

Protocol 2: Multi-step Synthesis of Osimertinib

Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (Compound 3)

-

Charge a reaction vessel with 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (10.26 mol), this compound (10.26 mol), methanesulfonic acid (12.28 mol), and 1,4-dioxane (B91453) (42.5 L).[4]

-

Heat the mixture to 80°C and stir for 5 hours.[4]

-

Add N,N-diisopropylethylamine (DIPEA) (22.60 mol).[4]

-

Filter the resulting mixture and dry the solid under a vacuum to yield the product.[4]

Step 2: Synthesis of N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (Compound 4)

-

Combine the product from Step 1 (4.58 mol) with N,N,N'-trimethyl-1,2-ethanediamine (6.00 mol), DIPEA (5.96 mol), and N,N-dimethylacetamide (DMAc) (12.6 L).[4]

-

Heat the mixture to 80°C and stir for 5 hours.[4]

-

Add an aqueous solution of NaOH.

-

Filter the resulting solid and dry under a vacuum to obtain the desired intermediate.[4]

Step 3: Reduction of the Nitro Group (to Compound 5)

-

Dissolve the nitro compound from Step 2 in a suitable solvent mixture, such as ethanol (B145695) and water.

-

Add a reducing agent. Common systems include iron powder with ammonium (B1175870) chloride or catalytic hydrogenation using Pd/C.[2][5]

-

Heat the mixture to reflux and stir for approximately 2-3 hours.[5][6]

-

After the reaction is complete, filter the mixture (e.g., through diatomaceous earth) to remove the catalyst or iron residues.

-

Evaporate the solvent under reduced pressure to obtain the aniline (B41778) intermediate. This intermediate can be unstable and is often used directly in the next step without extensive purification.[4]

Caption: Workflow for the critical nitro group reduction step.

Step 4: Acrylation to form Osimertinib

-

Dissolve the aniline intermediate from Step 3 in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF).

-

Add a base, such as triethylamine (B128534) (TEA).

-

Cool the mixture to 0°C.

-

Slowly add acryloyl chloride and allow the reaction to warm to room temperature over approximately 3 hours.[5]

-

Upon completion, the final product, Osimertinib, can be isolated and purified.

Quantitative Data for Osimertinib Synthesis

| Step | Reactants | Reagents / Solvents | Conditions | Yield | Reference |

| 1 | This compound, 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole | Methanesulfonic acid, DIPEA, 1,4-Dioxane | 80°C, 5h | 89.7% | [4] |

| 2 | Compound 3, N,N,N'-trimethylethane-1,2-diamine | DIPEA, DMAc | 80°C, 5h | 97.4% | [4] |

| 3 | Compound 4 | H₂, Pd/C, MeOH | 2h | Quantitative | [5] |

| 4 | Compound 5 | Acryloyl chloride, THF, TEA | 0°C to RT, 3h | 87% | [5] |

| Overall | - | - | - | up to 68% | [2] |

Mechanism of Action: EGFR Signaling Inhibition

Osimertinib functions by irreversibly binding to specific mutant forms of the epidermal growth factor receptor (EGFR), including those with the T790M resistance mutation. This binding blocks the downstream signaling pathways that promote cancer cell proliferation and survival.

Caption: Osimertinib's mechanism of inhibiting the EGFR signaling cascade.

Application Notes

-

Convergent Synthesis: The described route is a convergent synthesis, which offers advantages over linear routes by avoiding potential intermediate degradation and improving overall efficiency and yield.[2][3]

-

Reduction Step: The reduction of the nitro group is a critical step. While catalytic hydrogenation with Pd/C is efficient and clean, yielding quantitative results, the use of iron in acidic conditions is a classical and robust alternative.[2][5][7] The choice of method may depend on scale, cost, and available equipment.

-

Purity and Isolation: The purity of the final Osimertinib product is paramount. High-performance liquid chromatography (HPLC) is used to assess purity, with targets often exceeding 99%.[2][3] The isolation of the aniline intermediate (Compound 5) after the reduction step can be challenging due to its instability; therefore, some improved processes use it directly in the subsequent acylation step without full purification.[4]

-

Acrylation: The final acrylation step can be sensitive as acryloyl chloride is highly reactive. Controlled temperature (starting at 0°C) and slow addition are crucial to prevent polymerization and side reactions.[5][7] An alternative two-step sequence using 3-chloropropanoyl chloride followed by elimination can also be employed to install the acrylamide (B121943) group, sometimes improving the overall yield of this transformation.[4][7]

References

- 1. Synthesis method of osimertinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osimertinib mesylate synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: The Role of 4-Fluoro-2-methoxy-5-nitroaniline in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxy-5-nitroaniline is a pivotal intermediate in the synthesis of targeted cancer therapeutics. Its unique substitution pattern, featuring an aniline (B41778) amine group, a methoxy (B1213986) group, a nitro group, and a fluorine atom on a benzene (B151609) ring, provides a versatile scaffold for the construction of complex pharmacologically active molecules. The electron-withdrawing nature of the nitro group and the fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr), while the amino group can be further functionalized, making it a valuable building block in medicinal chemistry.

This document provides detailed application notes on the reaction mechanisms of this compound in the synthesis of two prominent kinase inhibitors: Osimertinib (B560133) and Mereletinib. It also includes detailed experimental protocols for key reactions and outlines the biological signaling pathways these drugs target.

Application in Osimertinib Synthesis

Osimertinib (marketed as Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] this compound serves as a crucial starting material for the construction of the substituted aniline core of Osimertinib.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key reaction involving this compound in the synthesis of Osimertinib is a nucleophilic aromatic substitution (SNAr). In this reaction, the lone pair of electrons on the amine of a pyrimidine (B1678525) derivative attacks the carbon atom bearing the fluorine atom on the this compound ring. The strongly electron-withdrawing nitro group in the para position relative to the fluorine atom stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the fluoride (B91410) ion.

Experimental Protocol: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine

This protocol describes the coupling of this compound with 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole, a key step in the synthesis of Osimertinib.

Materials:

-

3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole

-

This compound

-

Methanesulfonic acid

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

A mixture of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (2.50 kg, 10.26 mol), this compound (1.91 kg, 10.26 mol), and methanesulfonic acid (1.18 kg, 12.28 mol) in 1,4-dioxane (42.5 L) is prepared.[2]

-

The reaction mixture is heated to 80°C and stirred for 5 hours.[2]

-

After the reaction is complete, N,N-Diisopropylethylamine (DIPEA) (2.92 kg, 22.60 mol) is added to the mixture.[2]

-

The resulting mixture is filtered and the solid is dried under vacuum to yield the product.[2]

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |

| 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole | 243.69 | 10.26 | 2.50 kg |

| This compound | 186.14 | 10.26 | 1.91 kg |

| Methanesulfonic acid | 96.11 | 12.28 | 1.18 kg |

| 1,4-Dioxane | 88.11 | - | 42.5 L |

| DIPEA | 129.24 | 22.60 | 2.92 kg |

| Product | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine | - | 3.67 kg (89.7% yield) [2] |

Downstream Signaling Pathway of Osimertinib

Osimertinib targets and inhibits the kinase activity of mutant Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

Application in Mereletinib Synthesis

Mereletinib is a potent inhibitor of the mutant BRAFV600E kinase, a driver mutation in various cancers, including melanoma. This compound is a key starting material for the synthesis of Mereletinib, where it undergoes a series of transformations.

Reaction Mechanism and Workflow

The synthesis of Mereletinib from this compound involves a multi-step process. A plausible synthetic route begins with a nucleophilic aromatic substitution to introduce a side chain, followed by the reduction of the nitro group to an amine. This newly formed amine can then participate in further reactions to build the final drug molecule.

Experimental Protocol: Reduction of the Nitro Group

A general method for the reduction of an aromatic nitro group, a key transformation in the synthesis of Mereletinib intermediates, is provided below. This protocol is based on a similar reduction step in a related synthesis.

Materials:

-

Nitro-substituted aromatic compound

-

Water

-

Iron powder

-

Ammonium (B1175870) chloride

Procedure:

-

In a suitable reaction vessel, dissolve the nitro-substituted aromatic compound (1 eq) in a mixture of ethanol and water.

-

Add iron powder (6 eq) and ammonium chloride (0.7 eq) to the solution.[3]

-

Heat the reaction mixture to reflux and stir for 2 hours.[3]

-

Upon completion, filter the reaction mixture to remove the iron salts.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to yield the corresponding aniline.

| Reagent | Molar Equivalents |

| Nitro-substituted aromatic compound | 1 |

| Iron powder | 6 |

| Ammonium chloride | 0.7 |

Downstream Signaling Pathway of Mereletinib

Mereletinib targets the BRAFV600E mutant protein, which is a key component of the MAPK/ERK signaling pathway. The V600E mutation leads to constitutive activation of BRAF, resulting in uncontrolled cell proliferation. Mereletinib inhibits the kinase activity of BRAFV600E, thereby blocking the downstream signaling cascade.

Conclusion

This compound is a critical and versatile building block in the synthesis of targeted therapies for cancer. Its reactivity, particularly in nucleophilic aromatic substitution and the functionalization of its amino and nitro groups, allows for the efficient construction of complex drug molecules like Osimertinib and Mereletinib. Understanding the reaction mechanisms and the biological pathways these drugs target is essential for the development of new and improved kinase inhibitors. The protocols provided herein offer a foundation for researchers in the field of drug discovery and development to further explore the potential of this important chemical intermediate.

References

Application Notes and Protocols for Reactions Involving 4-Fluoro-2-methoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for chemical reactions involving 4-Fluoro-2-methoxy-5-nitroaniline, a key intermediate in the synthesis of several pharmaceutically active compounds. The information is intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a substituted aniline (B41778) derivative that serves as a critical building block in medicinal chemistry and drug development.[1][2][3] Its structure, featuring fluoro, methoxy, nitro, and amino functional groups, makes it a versatile reagent for the synthesis of complex heterocyclic compounds.[2] Notably, it is a key starting material in the preparation of potent anticancer agents such as Osimertinib (B560133) and Mereletinib, which are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[4][][6] The protocols outlined below describe common synthetic routes to prepare this compound and its subsequent use in further chemical transformations.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₇FN₂O₃ |

| Molecular Weight | 186.14 g/mol |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 130 °C |

| Boiling Point | 354.8±37.0 °C (Predicted) |

| Density | 1.412±0.06 g/cm³ (Predicted) |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone.[2] |

| CAS Number | 1075705-01-9 |

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 4-Fluoro-2-methoxyaniline (B49241)

This protocol details the direct nitration of 4-fluoro-2-methoxyaniline to produce the target compound.

Materials:

-

4-Fluoro-2-methoxyaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (B79036) (KNO₃) or Fuming Nitric Acid (HNO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Sulfate (B86663) (Na₂SO₄) (anhydrous)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-2-methoxyaniline (e.g., 3.90 mmol) in dichloromethane (39.0 mL).[6]

-

Cool the solution in an ice bath with stirring.

-

Slowly add concentrated sulfuric acid (1.85 mL) dropwise to the cooled solution.[6]

-

In a separate container, prepare the nitrating agent. This can be a solution of potassium nitrate in concentrated sulfuric acid or fuming nitric acid.[4][7] For this example, concentrated nitric acid (267 μL, 5.85 mmol) is added dropwise to the reaction mixture while maintaining the temperature under ice-cooling.[6]

-

Continue stirring the reaction mixture under ice-cooling for 3 hours.[6]

-

After the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH of the mixture reaches 8.[6]

-

Transfer the mixture to a separatory funnel and perform an extraction with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by a wash with saturated brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[6]

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Protocol 1):

| Reactant | Moles (mmol) | Volume/Mass | Product | Yield (%) |

| 4-Fluoro-2-methoxyaniline | 3.90 | 551 mg | This compound | 93% |

| Concentrated Nitric Acid | 5.85 | 267 µL |

Protocol 2: Synthesis of this compound from 2,4-Difluoro-5-nitroaniline (B173925)

This protocol describes a nucleophilic aromatic substitution reaction to synthesize the target compound.

Materials:

-

2,4-Difluoro-5-nitroaniline

-

Anhydrous Methanol (B129727) (CH₃OH)

-

Sodium Methoxide (B1231860) (NaOCH₃)